molecular formula C11H13FOS B13633829 1-((4-Fluorophenyl)thio)-3-methylbutan-2-one

1-((4-Fluorophenyl)thio)-3-methylbutan-2-one

Cat. No.: B13633829
M. Wt: 212.29 g/mol
InChI Key: KPNFNHGCPGCZEQ-UHFFFAOYSA-N
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Description

1-((4-Fluorophenyl)thio)-3-methylbutan-2-one is an organic compound that features a fluorophenyl group attached to a thioether linkage, which is further connected to a methylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluorophenyl)thio)-3-methylbutan-2-one typically involves the reaction of 4-fluorothiophenol with 3-methyl-2-butanone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the carbonyl carbon of the butanone, leading to the formation of the desired thioether compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst. Commonly, a base such as sodium hydroxide or potassium carbonate is used to generate the thiolate anion, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-((4-Fluorophenyl)thio)-3-methylbutan-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of thioether-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)thio)-3-methylbutan-2-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through its thioether and carbonyl groups, forming hydrogen bonds or covalent interactions. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Chlorophenyl)thio)-3-methylbutan-2-one: Similar structure but with a chlorine atom instead of fluorine.

    1-((4-Bromophenyl)thio)-3-methylbutan-2-one: Similar structure but with a bromine atom instead of fluorine.

    1-((4-Methylphenyl)thio)-3-methylbutan-2-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-((4-Fluorophenyl)thio)-3-methylbutan-2-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design and development.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfanyl-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FOS/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNFNHGCPGCZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CSC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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